9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a fused heterocyclic scaffold comprising a pyrazole ring fused to oxazine and benzene moieties. Key structural attributes include:
- Position 9: A chloro substituent, enhancing stability and electronic effects.
- Position 2: A 4-methoxyphenyl moiety, influencing solubility via electron-donating effects.
Properties
CAS No. |
303059-65-6 |
|---|---|
Molecular Formula |
C23H18ClFN2O2 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
9-chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18ClFN2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-16(24)6-11-22(19)29-23(27(21)26-20)15-2-7-17(25)8-3-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
KUEAZOQOMWJIED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by the introduction of the oxazine ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chloro, fluorophenyl, and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine may exhibit significant anticancer properties. Preliminary studies suggest its potential to inhibit tumor growth through interactions with specific biological targets such as enzymes and receptors involved in cancer progression.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to modulate various biological pathways that are critical in inflammatory responses. The ability to selectively bind to certain biological macromolecules enhances its therapeutic potential in treating inflammatory diseases.
Industrial Applications
In addition to its biological applications, this compound can serve as a building block for the synthesis of more complex molecules in organic chemistry. Its unique functional groups make it a valuable reagent for various organic reactions. Furthermore, it holds potential for use in developing new materials with specific chemical properties applicable in industries such as pharmaceuticals and polymers.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights structural differences and calculated properties of the target compound and its analogues:
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The 4-methoxyphenyl group at position 2 (target) enhances solubility relative to non-polar substituents (e.g., ’s 4-fluorophenyl) .
- Multi-Halogenation : Compounds with multiple halogens (e.g., ) exhibit higher molar masses and may face steric hindrance in binding interactions .
Structure-Activity Relationship (SAR) Insights
- Position 5 : Fluorine (target) offers a balance of size and electronegativity, whereas bulkier groups like pyridinyl () or dichlorophenyl () may sterically hinder target binding .
- Position 2 : Methoxy groups improve solubility but reduce metabolic stability compared to halogenated phenyl rings .
- Chloro at Position 9 : A conserved feature across analogues, suggesting its critical role in scaffold stability or interactions with biological targets .
Biological Activity
The compound 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (C23H18ClFN2O2) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by:
- A benzo[e]pyrazolo framework.
- Substituents including chlorine , fluorine , and methoxy groups that may influence its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Cytotoxic Effects :
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies :
- In Vivo Studies :
- Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
